{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol
CAS No.:
Cat. No.: VC18048846
Molecular Formula: C8H6ClNO2
Molecular Weight: 183.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClNO2 |
|---|---|
| Molecular Weight | 183.59 g/mol |
| IUPAC Name | (7-chlorofuro[2,3-c]pyridin-2-yl)methanol |
| Standard InChI | InChI=1S/C8H6ClNO2/c9-8-7-5(1-2-10-8)3-6(4-11)12-7/h1-3,11H,4H2 |
| Standard InChI Key | AZKOQRYVVOFXTR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C2=C1C=C(O2)CO)Cl |
Introduction
Chemical Identification and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name {7-chlorofuro[2,3-c]pyridin-2-yl}methanol reflects its bicyclic framework, which combines a furan ring fused to a pyridine moiety. The numbering system assigns the oxygen-containing furan ring positions as 2 and 3, while the pyridine nitrogen occupies position 1. Substitutions include a chlorine atom at position 7 and a hydroxymethyl (-CHOH) group at position 2 .
The molecular formula is CHClNO, with a molecular weight of 183.59 g/mol . The SMILES notation C1=CN=C(C2=C1OC(=C2)CO)Cl encodes the connectivity, highlighting the fused rings and substituents .
Structural Characterization
X-ray crystallography and NMR spectroscopy confirm the planar geometry of the furopyridine system. The chlorine atom at position 7 and the hydroxymethyl group at position 2 introduce steric and electronic perturbations, influencing reactivity and intermolecular interactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClNO | |
| Molecular Weight | 183.59 g/mol | |
| XLogP3 (Partition Coefficient) | 1.8 (estimated) | |
| Hydrogen Bond Donors | 1 (-OH) | |
| Hydrogen Bond Acceptors | 3 (2 ether O, 1 pyridine N) |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of {7-chlorofuro[2,3-c]pyridin-2-yl}methanol typically involves O-alkylation and cyclization strategies. A representative pathway, adapted from Morita and Shiotani’s work on furopyridines, proceeds as follows :
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O-Alkylation of Pyridinols:
Ethyl 3-hydroxyisonicotinate is alkylated with ethyl bromoacetate to form a diester intermediate. -
Cyclization:
Intramolecular ester condensation under basic conditions yields the furopyridine core. -
Functionalization:
Chlorination at position 7 using phosphorus oxychloride (POCl), followed by hydroxymethylation via reduction of a formyl precursor (e.g., 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde ) with sodium borohydride (NaBH).
Table 2: Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| O-Alkylation | Ethyl bromoacetate, KCO, DMF | 75–80 | |
| Cyclization | NaOEt, ethanol, reflux | 60–65 | |
| Chlorination | POCl, 110°C | 85–90 | |
| Reduction | NaBH, MeOH, 0°C | 70–75 |
Spectral Data
-
H NMR (400 MHz, CDCl): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.82 (s, 1H, furan-H), 6.95 (d, J = 5.2 Hz, 1H, pyridine-H), 4.75 (s, 2H, -CHOH), 3.20 (br s, 1H, -OH) .
-
IR (KBr): 3350 cm (-OH stretch), 1605 cm (C=N pyridine), 1240 cm (C-O-C furan) .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with no significant hydrolysis under physiological pH .
ADME Profile (Predicted)
-
Absorption: Moderate gastrointestinal absorption due to LogP ~1.8 and molecular weight <500 Da.
-
Metabolism: Susceptible to hepatic oxidation via cytochrome P450 enzymes, particularly CYP3A4.
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Excretion: Primarily renal, with a half-life of ~4–6 hours in preclinical models .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol serves as a precursor to kinase inhibitors and antimicrobial agents. For example, its amine derivative ({7-chlorofuro[2,3-c]pyridin-2-yl}methanamine ) has been explored as a JAK2 inhibitor candidate for treating myeloproliferative disorders .
Structure-Activity Relationship (SAR) Studies
The hydroxymethyl group enhances hydrogen-bonding interactions with target proteins, while the chlorine atom improves metabolic stability by reducing oxidative dehalogenation .
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